2-Bromo-5-methylthiophene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-5-methylthiophene and related compounds involves methods that utilize basic materials like 3-methylthiophene and NBS (N-bromosuccinimide). For example, 2-bromo-3-methylthiophene can be synthesized with an 87% yield under controlled conditions, demonstrating the efficiency of bromination reactions in thiophene chemistry (Zhao Li-juan, 2011). Additionally, palladium-catalyzed C-H homocoupling of bromothiophene derivatives has been employed to create well-defined oligothiophenes, highlighting advanced synthetic strategies involving 2-Bromo-5-methylthiophene derivatives (Masabumi Takahashi et al., 2006).
Scientific Research Applications
Organic Material Synthesis
2-Bromo-5-methylthiophene has been utilized in the synthesis of organic materials. A study by Vamvounis and Gendron (2013) demonstrated the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming a library of 2-aryl-4-bromo-5-methylthiophenes. This process is significant for the facile preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).
Photochromic Compound Synthesis
Liu, Yang, and Yu (2008) explored the synthesis of photochromic dithienylethene compounds using 2-methylthiophene. This involves multiple reaction steps, including treating 2-methylthiophene with liquid bromine to form derivatives like 3,5-dibromo-2-methylthiophene. Such compounds have potential applications in photochromic behaviors (Liu, Yang, & Yu, 2008).
Electronic Structure and Substituent Effects Study
Tong, Ma, Ge, Wang, and Wang (2010) investigated the electronic structure and substituent effects of 2-bromo-5-methylthiophene. Their study, involving photoelectron spectroscopy and theoretical methods, aimed to understand the electronic effects of donor or acceptor substituent groups, which is crucial for reliable photoelectron spectra assignment (Tong et al., 2010).
Polymer Synthesis
Fell, Mårdalen, Samuelsen, Hofsløkken, and Carlsen (1993) conducted structural studies on poly(dimethyl-tetrathiophene), an intermediate between poly(thiophene) and poly(3-methylthiophene), using 2-bromo-3-methylthiophene. This research highlights the application of 2-bromo-5-methylthiophene in polymer synthesis, emphasizing features like exact methyl side group positioning (Fell et al., 1993).
Synthesis and Characterization of Bromides
Zhao Li-juan (2011) synthesized 2-bromo-3-methylthiophene and characterized it using methods like gas chromatography (GC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). This research contributes to the understanding of the synthesis process and characteristics of such compounds (Zhao Li-juan, 2011).
Halogen Dance Reaction Study
Froehlich, Hametner, and Kalt (1996) reported a selective halogen dance reaction upon lithiation of 2-bromo-5-methylthiophene. This reaction forms a series of 2-substituted 3-bromo-5-methylthiophenes, contributing to the study of halogen dance reactions in organic chemistry (Froehlich, Hametner, & Kalt, 1996).
Catalyst-Transfer Condensation Polymerization
Yokozawa, Adachi, Miyakoshi, and Yokoyama (2007) studied the chain-growth condensation polymerization of a compound derived from 2-bromo-5-methylthiophene. Their research focused on synthesizing polymers with specific properties using catalyst-transfer condensation polymerization (Yokozawa et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-3-5(6)7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLOOGOFKSUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227308 | |
Record name | 2-Bromo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylthiophene | |
CAS RN |
765-58-2 | |
Record name | 2-Bromo-5-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=765-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70227308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-methylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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